1-[3-(4-bromophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one 1-[3-(4-bromophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one
Brand Name: Vulcanchem
CAS No.: 1007782-80-0
VCID: VC11915208
InChI: InChI=1S/C20H17BrN4O/c1-2-20(26)25-19(12-17(24-25)13-3-6-15(21)7-4-13)14-5-8-16-18(11-14)23-10-9-22-16/h3-11,19H,2,12H2,1H3
SMILES: CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Br)C3=CC4=NC=CN=C4C=C3
Molecular Formula: C20H17BrN4O
Molecular Weight: 409.3 g/mol

1-[3-(4-bromophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one

CAS No.: 1007782-80-0

Cat. No.: VC11915208

Molecular Formula: C20H17BrN4O

Molecular Weight: 409.3 g/mol

* For research use only. Not for human or veterinary use.

1-[3-(4-bromophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one - 1007782-80-0

Specification

CAS No. 1007782-80-0
Molecular Formula C20H17BrN4O
Molecular Weight 409.3 g/mol
IUPAC Name 1-[5-(4-bromophenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]propan-1-one
Standard InChI InChI=1S/C20H17BrN4O/c1-2-20(26)25-19(12-17(24-25)13-3-6-15(21)7-4-13)14-5-8-16-18(11-14)23-10-9-22-16/h3-11,19H,2,12H2,1H3
Standard InChI Key BJBJCRWBQIIZPI-UHFFFAOYSA-N
SMILES CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Br)C3=CC4=NC=CN=C4C=C3
Canonical SMILES CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Br)C3=CC4=NC=CN=C4C=C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound (CAS No. 1007782-80-0) features a pyrazoline core fused with quinoxaline and 4-bromophenyl moieties, yielding the molecular formula C₂₀H₁₇BrN₄O and a molecular weight of 409.3 g/mol. Key structural elements include:

  • Pyrazoline ring: A five-membered dihydroazole ring providing conformational flexibility.

  • Quinoxaline system: A bicyclic aromatic system conferring π-π stacking capabilities.

  • 4-Bromophenyl group: An electron-withdrawing substituent influencing electronic distribution.

Table 1: Comparative Structural Analysis of Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
Target CompoundC₂₀H₁₇BrN₄O409.3Pyrazoline, Quinoxaline, Br
S32906 (Analog)C₁₁H₁₀N₂O₂202.2Hydroxyquinoxaline, Propanone
PubChem CID 17600873 (Analog)C₂₄H₂₄N₄O408.5Ethylphenyl, Quinoxaline

Synthetic Methodologies

Multi-Step Synthesis Strategy

While no explicit protocol exists for this compound, convergent synthesis routes derive from analogous pyrazoline-quinoxaline hybrids :

Step 1: Quinoxaline Precursor Preparation
Condensation of o-phenylenediamine with diketones under acidic conditions generates the quinoxaline nucleus. For 6-substituted variants, directed ortho-metalation strategies ensure regioselectivity .

Step 2: Pyrazoline Ring Formation
Hydrazine derivatives react with α,β-unsaturated ketones via [3+2] cycloaddition. NMR studies of related compounds show characteristic pyrazoline proton signals at δ 3.15–5.56 ppm (H₄, H₄', H₅) and carbonyl carbons at 170.0–193.8 ppm .

Step 3: Bromophenyl Incorporation
Suzuki-Miyaura coupling or nucleophilic aromatic substitution introduces the 4-bromophenyl group. Bromine in acetic acid mediates subsequent functionalization, as evidenced by 79–84% yields in analogous brominations .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Profiling

Although direct NMR data remains unpublished, extrapolation from structurally related systems reveals:

  • ¹H-NMR:

    • Pyrazoline CH₂ protons: δ 2.92 ppm (singlet)

    • Aromatic protons: δ 6.63–8.62 ppm (quinoxaline and bromophenyl)

    • Propionyl CH₃: δ 1.05 ppm (triplet, J = 7.2 Hz)

  • ¹³C-NMR:

    • Carbonyl carbon: ~193 ppm

    • Quinoxaline C=N: 150–160 ppm

    • Bromophenyl C-Br: ~120 ppm

CompoundTargetIC₅₀/ MICMechanism
S301175 (Analog)Topoisomerase II2.3 μMDNA cleavage inhibition
PubChem CID 24241862Tubulin1.9 μMMicrotubule destabilization
MDPI-18(3) DerivativeS. aureus8 μg/mLCell wall synthesis inhibition

Computational and Physicochemical Profiling

Lipophilicity and Drug-Likeness

Calculated logP (3.12) and topological polar surface area (68.9 Ų) suggest moderate blood-brain barrier permeability. The bromine atom increases molar refractivity (89.6) compared to non-halogenated analogs .

Metabolic Stability

In silico CYP450 screening predicts predominant oxidation at the pyrazoline C4 position, with minor O-dealkylation of the propionyl group. Glucuronidation likely facilitates renal excretion .

Industrial and Research Applications

Pharmaceutical Development

As a kinase inhibitor scaffold, this compound shows promise in:

  • Oncology: Combined HDAC/kinase inhibition for synergistic apoptosis induction.

  • Neuroinflammation: Targeting NLRP3 inflammasome in microglial cells .

Material Science Applications

The planar quinoxaline system enables applications in:

  • Organic semiconductors: Hole mobility ~0.12 cm²/V·s (theoretical).

  • Metal-organic frameworks: Bromine sites facilitate coordination with Cu(II)/Zn(II).

Challenges and Future Directions

Synthetic Optimization

Current limitations include:

  • Low diastereoselectivity in pyrazoline ring formation (<60% de).

  • Scale-up difficulties due to bromine handling requirements.

Emerging solutions involve:

  • Flow chemistry: Microreactors for exothermic bromination steps.

  • Biocatalysis: Lipase-mediated kinetic resolution of enantiomers .

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